2-(5-Ethyl-2-methylmorpholin-4-yl)ethan-1-amine dihydrochloride
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Overview
Description
2-(5-Ethyl-2-methylmorpholin-4-yl)ethan-1-amine dihydrochloride is a chemical compound with the molecular formula C9H22Cl2N2O. It is primarily used for research purposes and is not intended for clinical or therapeutic use .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(5-Ethyl-2-methylmorpholin-4-yl)ethan-1-amine dihydrochloride typically involves the reaction of 5-ethyl-2-methylmorpholine with ethylene diamine under controlled conditions. The reaction is carried out in the presence of a suitable solvent and catalyst to facilitate the formation of the desired product. The resulting amine is then treated with hydrochloric acid to obtain the dihydrochloride salt .
Industrial Production Methods
Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to accommodate larger quantities. The process involves stringent quality control measures to ensure the purity and consistency of the final product .
Chemical Reactions Analysis
Types of Reactions
2-(5-Ethyl-2-methylmorpholin-4-yl)ethan-1-amine dihydrochloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: It can be reduced to form amines with lower oxidation states.
Substitution: The compound can undergo nucleophilic substitution reactions, where the amine group is replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are commonly used.
Substitution: Nucleophiles like halides (Cl-, Br-) and other amines are used under basic or acidic conditions.
Major Products Formed
Oxidation: Corresponding oxides and hydroxyl derivatives.
Reduction: Lower oxidation state amines.
Substitution: Various substituted amines and other functional derivatives.
Scientific Research Applications
2-(5-Ethyl-2-methylmorpholin-4-yl)ethan-1-amine dihydrochloride has several applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and catalysis.
Biology: Employed in the study of biochemical pathways and enzyme interactions.
Medicine: Investigated for potential therapeutic properties and drug development.
Industry: Utilized in the production of specialty chemicals and intermediates
Mechanism of Action
The mechanism of action of 2-(5-Ethyl-2-methylmorpholin-4-yl)ethan-1-amine dihydrochloride involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can modulate biochemical pathways by binding to active sites or altering the conformation of target proteins. This interaction can lead to changes in cellular processes and physiological responses .
Comparison with Similar Compounds
Similar Compounds
- 2-(4-Methylmorpholin-2-yl)ethan-1-amine hydrochloride
- 2-(4,6-Dimethylpyrimidin-2-yl)ethan-1-amine hydrochloride
- 2-(4-Methyl-1H-imidazol-2-yl)ethan-1-amine hydrochloride
Uniqueness
2-(5-Ethyl-2-methylmorpholin-4-yl)ethan-1-amine dihydrochloride is unique due to its specific structural features, such as the presence of both ethyl and methyl groups on the morpholine ring. This structural uniqueness imparts distinct chemical and biological properties, making it valuable for specialized research applications .
Properties
Molecular Formula |
C9H22Cl2N2O |
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Molecular Weight |
245.19 g/mol |
IUPAC Name |
2-(5-ethyl-2-methylmorpholin-4-yl)ethanamine;dihydrochloride |
InChI |
InChI=1S/C9H20N2O.2ClH/c1-3-9-7-12-8(2)6-11(9)5-4-10;;/h8-9H,3-7,10H2,1-2H3;2*1H |
InChI Key |
VDSLMRYLAHNOSK-UHFFFAOYSA-N |
Canonical SMILES |
CCC1COC(CN1CCN)C.Cl.Cl |
Origin of Product |
United States |
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